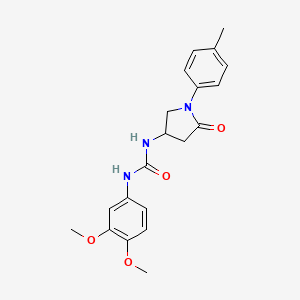![molecular formula C20H27N3O B3006410 N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide CAS No. 1197764-50-3](/img/structure/B3006410.png)
N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide, also known as TAK-915, is a small molecule drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain, including the muscarinic acetylcholine receptor and the dopamine D1 receptor. By enhancing the activity of these receptors, this compound may improve cognitive function in individuals with cognitive disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in the release of acetylcholine and dopamine in the brain, as well as an improvement in synaptic plasticity and neuronal activity. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide for lab experiments is its high potency and selectivity for its target receptors. This allows for precise control over the dose and duration of treatment, which is important for studying the effects of the drug on cognitive function. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the drug. Another area of research is the identification of biomarkers that can be used to monitor the effects of this compound on cognitive function. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential for use in combination with other drugs for the treatment of cognitive disorders.
Conclusion:
In conclusion, this compound is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Its high potency and selectivity for its target receptors make it a valuable tool for studying the effects of modulating these receptors on cognitive function. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 1-cyanocycloheptane, which is then reacted with 2-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-1-ol to form the intermediate compound. This intermediate is then treated with acetic anhydride to produce this compound in high yield and purity.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide has been extensively studied for its potential therapeutic effects in cognitive disorders. Preclinical studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c21-15-20(12-5-1-2-6-13-20)23-19(24)14-22-18-11-7-9-16-8-3-4-10-17(16)18/h7,9,11,22H,1-6,8,10,12-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLPOKGAAMZLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

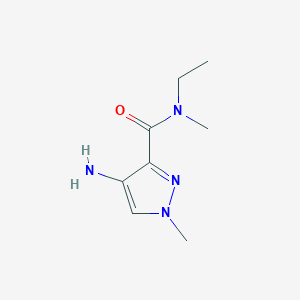

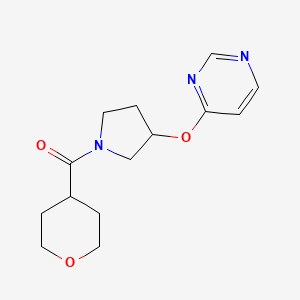

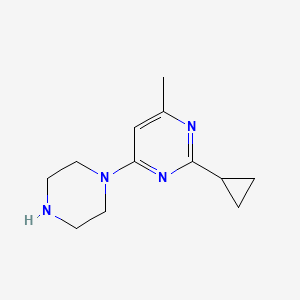
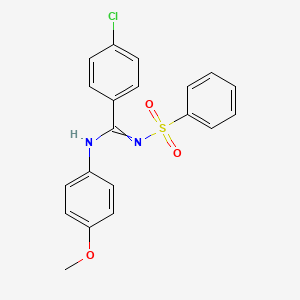
![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
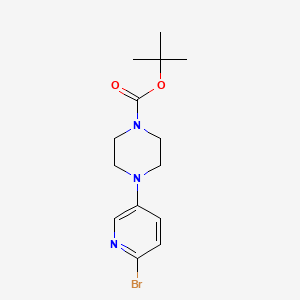
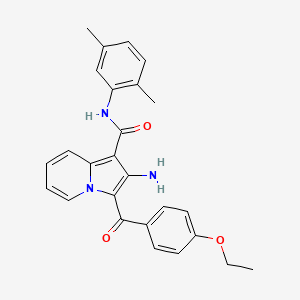

![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)
